1-(3-Ethoxy-phenyl)-2-methylamino-ethanol

Description

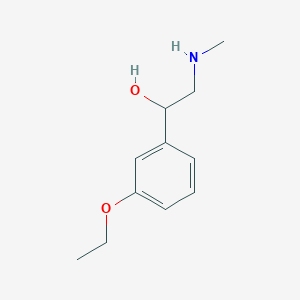

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-ethoxyphenyl)-2-(methylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-3-14-10-6-4-5-9(7-10)11(13)8-12-2/h4-7,11-13H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXJPHPKSYDZSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(CNC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389638 | |

| Record name | 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143337-62-6 | |

| Record name | 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 1 3 Ethoxy Phenyl 2 Methylamino Ethanol

Established Synthetic Routes and Mechanistic Considerations

The construction of the 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol backbone relies on the strategic formation of carbon-carbon and carbon-nitrogen bonds, starting from readily available precursors. The choice of synthetic route often depends on factors such as starting material availability, desired scale, and stereochemical considerations.

Pathways Involving Reductive Amination Strategies

Reductive amination, a cornerstone of amine synthesis, provides a direct method for the formation of the target compound from a suitable carbonyl precursor. researchgate.net This one-pot reaction typically involves the condensation of a ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net

For the synthesis of this compound, a plausible pathway begins with 2-amino-1-(3-ethoxyphenyl)ethanone. This intermediate can be reacted with a methylating agent, followed by reduction. Alternatively, direct reductive amination of 1-(3-ethoxyphenyl)-2-oxoacetaldehyde with methylamine (B109427) would yield the target molecule.

The reaction mechanism involves the nucleophilic attack of methylamine on the carbonyl carbon of the ketone, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of an iminium ion, which is then reduced by a hydride source. researchgate.net A variety of reducing agents can be employed, with sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120) being common choices due to their selectivity. harvard.edu The choice of reducing agent and reaction conditions, such as pH and solvent, can significantly influence the reaction's efficiency and selectivity. For instance, sodium triacetoxyborohydride is known for its mildness and high selectivity for iminium ions over ketones. harvard.edu

While direct alkylation of amines can lead to overalkylation, reductive amination offers a more controlled approach to synthesizing secondary amines like this compound.

Application of Grignard Reactions in Precursor Synthesis

Grignard reactions are a powerful tool for the formation of carbon-carbon bonds and can be instrumental in the synthesis of key precursors for this compound. researchgate.netnih.gov A primary application of this methodology is the synthesis of the ketone intermediate, 1-(3-ethoxyphenyl)ethanone (B1587719).

This can be achieved by reacting a Grignard reagent derived from a 3-ethoxy-halobenzene (e.g., 3-ethoxybromobenzene) with an acetylating agent such as acetyl chloride or acetic anhydride. google.com The mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the acetylating agent.

Alternatively, a Grignard reagent can be added to a nitrile. For instance, the reaction of methylmagnesium bromide with 3-ethoxybenzonitrile (B1293884) would yield, after hydrolysis, 1-(3-ethoxyphenyl)ethanone. chemicalbook.com

The general mechanism of a Grignard reaction involves the organomagnesium halide acting as a potent nucleophile, attacking an electrophilic carbon center. researchgate.netmdpi.com The reaction is typically carried out in an ethereal solvent, such as diethyl ether or tetrahydrofuran, which solvates the magnesium ion.

| Reactants | Product | Reaction Type |

| 3-Ethoxybromobenzene + Magnesium | 3-Ethoxyphenylmagnesium bromide | Grignard Reagent Formation |

| 3-Ethoxyphenylmagnesium bromide + Acetyl Chloride | 1-(3-Ethoxyphenyl)ethanone | Acylation |

| 3-Ethoxybenzonitrile + Methylmagnesium Bromide | 1-(3-Ethoxyphenyl)ethanone | Addition to Nitrile |

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a widely used reduction method in organic synthesis and can be applied to produce this compound from a suitable precursor. A key intermediate for this approach is an α-amino ketone, such as 2-(methylamino)-1-(3-ethoxyphenyl)ethanone. The catalytic hydrogenation of the carbonyl group in this precursor would yield the desired amino alcohol.

This process involves the use of a metal catalyst, such as palladium, platinum, or nickel, and a source of hydrogen gas. The reaction is typically carried out under pressure and in a suitable solvent. The catalyst facilitates the addition of hydrogen across the carbonyl double bond.

Another potential route involves the hydrogenation of an oxime precursor. For example, 1-(3-ethoxyphenyl)ethanone can be converted to its oxime, which can then be catalytically hydrogenated to the corresponding primary amine. Subsequent N-methylation would yield the target compound.

The efficiency and selectivity of catalytic hydrogenation can be influenced by the choice of catalyst, solvent, temperature, and pressure. For instance, palladium on carbon (Pd/C) is a common catalyst for the reduction of ketones. google.com

Stereoselective Synthesis and Chiral Resolution Techniques

Since this compound contains a chiral center, its synthesis from achiral starting materials results in a racemic mixture of enantiomers. The separation of these enantiomers is crucial, as they often exhibit different pharmacological activities. Diastereomeric salt formation and enzymatic resolution are two common strategies for achieving this separation.

Diastereomeric salt formation is a classical and widely used method for the resolution of racemic amines. harvard.edu This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. harvard.edu This difference in solubility allows for their separation by fractional crystallization.

For the resolution of this compound, chiral acids such as tartaric acid and its derivatives are suitable resolving agents. nih.govmdpi.com For instance, reacting the racemic amine with (+)-tartaric acid would yield two diastereomeric salts: (R)-1-(3-Ethoxy-phenyl)-2-methylamino-ethanol-(+)-tartrate and (S)-1-(3-Ethoxy-phenyl)-2-methylamino-ethanol-(+)-tartrate. Due to their different solubilities in a given solvent, one of these salts will preferentially crystallize, allowing for its separation. The resolved amine can then be liberated from the salt by treatment with a base.

The choice of resolving agent and solvent system is critical for successful resolution and is often determined empirically. google.com A patent for the resolution of the structurally similar compound 1-(3-hydroxyphenyl)-2-methylamino ethanol (B145695) (phenylephrine) highlights the use of resolving agents like (+)-tartaric acid and (R)-naproxen. chemicalbook.comgoogle.com

| Racemic Amine | Resolving Agent | Diastereomeric Salts | Separation Method |

| (±)-1-(3-Ethoxy-phenyl)-2-methylamino-ethanol | (+)-Tartaric Acid | (R)-amine-(+)-tartrate & (S)-amine-(+)-tartrate | Fractional Crystallization |

| (±)-1-(3-Ethoxy-phenyl)-2-methylamino-ethanol | (-)-Dibenzoyltartaric Acid | (R)-amine-(-)-DBTA & (S)-amine-(-)-DBTA | Fractional Crystallization |

Enzymatic resolution offers a highly selective and environmentally benign alternative to classical chemical resolution methods. This technique utilizes enzymes, typically lipases or proteases, which can stereoselectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. nih.govnih.gov

For the resolution of racemic this compound, a lipase-catalyzed acylation or hydrolysis can be employed. In a kinetic resolution via acylation, the racemic amino alcohol is reacted with an acyl donor, such as vinyl acetate, in the presence of a lipase (B570770). The enzyme will selectively acylate one enantiomer, for example, the (R)-enantiomer, to form the corresponding ester, leaving the (S)-enantiomer as the unreacted alcohol. The resulting mixture of the ester and the unreacted alcohol can then be separated by chromatography.

Conversely, in a hydrolysis-based approach, the racemic amino alcohol is first chemically acylated to form a racemic ester. A lipase is then used to selectively hydrolyze one of the enantiomeric esters back to the alcohol. Research on the closely related compound, rac-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl acetate, has shown that lipase from Aspergillus niger can effectively catalyze its hydrolysis, yielding the (R)-alcohol and the unreacted (S)-acetate with high enantiomeric excess. polimi.it

The efficiency of enzymatic resolution is often described by the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. High E-values are indicative of a highly selective and therefore effective resolution. mdpi.com

| Substrate | Enzyme | Reaction Type | Products |

| (±)-1-(3-Ethoxy-phenyl)-2-methylamino-ethanol | Lipase (e.g., Candida antarctica Lipase B) | Acylation with Vinyl Acetate | (R)-N,O-diacetyl-1-(3-ethoxyphenyl)-2-aminoethanol + (S)-1-(3-Ethoxyphenyl)-2-methylamino-ethanol |

| (±)-N-acetyl-1-(3-ethoxyphenyl)-2-aminoethanol acetate | Lipase (e.g., Pseudomonas cepacia Lipase) | Hydrolysis | (R)-N-acetyl-1-(3-ethoxyphenyl)-2-aminoethanol + (S)-N-acetyl-1-(3-ethoxyphenyl)-2-aminoethanol acetate |

Advanced Metal-Catalyzed Reaction Methods

The synthesis of chiral amino alcohols such as this compound often relies on stereoselective methods to obtain the desired enantiomer. Metal-catalyzed reactions are paramount in achieving high enantioselectivity. A key strategy involves the asymmetric hydrogenation of a suitable prochiral ketone precursor, 3-ethoxy-ω-(methylamino)acetophenone. This approach is analogous to the enantioselective synthesis of the parent compound, etilefrine (B194583), from its corresponding ketone. nih.gov

In this method, a catalyst system composed of a transition metal (such as rhodium or ruthenium) and a chiral phosphine (B1218219) ligand is employed. The chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydrogenation of the ketone to preferentially form one enantiomer of the final alcohol product. The choice of metal, ligand, and reaction conditions (pressure, temperature, solvent) is critical for maximizing both the chemical yield and the enantiomeric excess (ee).

Table 1: Catalyst Systems for Asymmetric Hydrogenation

| Metal Precursor | Chiral Ligand Example | Target Transformation | Potential Advantage |

|---|---|---|---|

| [Rh(COD)Cl]₂ | (R,R)-DIPAMP | Prochiral ketone to chiral alcohol | High enantioselectivity for specific substrates |

| RuCl₂[(R)-BINAP] | (R)-BINAP | Prochiral ketone to chiral alcohol | Broad substrate scope and high turnover numbers |

Another advanced metal-catalyzed method applicable to the synthesis is the catalytic asymmetric ring-opening of a terminal epoxide, 1-(3-ethoxyphenyl)oxirane, with methylamine. Catalysts based on chromium, cobalt, or aluminum coordinated to chiral salen ligands can facilitate this transformation, controlling the regioselectivity and stereoselectivity of the amine addition.

Functional Group Interconversions and Analog Design for Structure-Activity Exploration

Functional group interconversions are essential for exploring the structure-activity relationships (SAR) of this compound by systematically modifying its key structural features. solubilityofthings.com These modifications allow researchers to probe the interactions of the molecule with its biological target and to optimize its properties. The primary sites for modification on this molecule are the ethoxy group, the secondary alcohol, and the N-methylamino group.

Modification of the Aryl Ether: The 3-ethoxy group can be readily converted back to the corresponding phenol (B47542) (3-hydroxy group, i.e., etilefrine) via ether cleavage using reagents like boron tribromide (BBr₃). This phenol can then serve as a handle for creating a diverse array of analogs. For instance, acylation of the hydroxyl group can produce ester derivatives. Studies on etilefrine have demonstrated the synthesis of various 3'-(O-acyl) derivatives, including a pivaloyl ester, to create prodrugs with altered lipophilicity and metabolic stability. nih.govnih.gov

Interconversion of the Amino Group: The secondary N-methylamino group can be a target for modification. Demethylation can yield the primary amine, or further alkylation could produce tertiary amines with different alkyl substituents (e.g., N-ethyl, N-propyl). Reductive amination is a key method for such transformations.

Modification of the Benzylic Alcohol: The secondary alcohol can be oxidized to the corresponding ketone using mild chromium-based reagents or Swern oxidation conditions. imperial.ac.uk Alternatively, it can be converted into other functional groups. For example, using a Mitsunobu reaction, the alcohol can be inverted to its opposite stereoisomer or converted to an azide, which can then be reduced to the corresponding amine, effectively changing the functional group at that position. vanderbilt.edu

These interconversions allow for the systematic design of analogs to map the structural requirements for biological activity.

Optimization of Synthetic Protocols for Research Scale

For research purposes, a synthetic protocol must be not only effective but also reproducible, scalable, and efficient. The optimization of the synthesis of chiral this compound focuses on several key areas.

A critical step in many synthetic routes is the resolution of a racemic mixture of the final product or a late-stage intermediate. google.com This is often achieved by diastereomeric salt formation using a chiral resolving agent. The optimization of this step involves screening various resolving agents and solvent systems to find a combination that provides high recovery of the desired diastereomeric salt in high purity. For the structurally related compound phenylephrine (B352888), various chiral acids were evaluated for their efficiency in resolving the racemic amino alcohol. google.com

Table 2: Example of Resolving Agent Screening for a Related Amino Alcohol

| Resolving Agent | Solvent | Result |

|---|---|---|

| D-Tartaric Acid | Methanol | No satisfactory resolution |

| L-Pyroglutamic Acid | Ethanol | No satisfactory resolution |

| L-Mandelic Acid | Isopropanol | No satisfactory resolution |

This empirical screening process is crucial for developing an optimized protocol. Once a suitable salt pair is identified, further optimization of crystallization conditions—such as concentration, temperature profile, and seeding—is performed to maximize yield and purity. Furthermore, an efficient process must include a robust method for recovering the chiral resolving agent, making the process more cost-effective and sustainable for research-scale synthesis. google.com

Another area of optimization is the purification of intermediates and the final compound. Moving from traditional column chromatography to crystallization or selective extraction can significantly improve the throughput and scalability of the synthesis, even at the research scale.

Pharmacological Spectrum and Mechanistic Elucidation of 1 3 Ethoxy Phenyl 2 Methylamino Ethanol

Receptor Binding Profiles and Ligand-Receptor Interactions

The interaction of 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol with neurotransmitter receptors is predicted to be most significant within the adrenergic system, with potential, though likely less pronounced, engagement of other systems.

Based on its structural similarity to phenylephrine (B352888), a known selective α1-adrenergic receptor agonist, this compound is anticipated to exhibit a pronounced affinity for α-adrenergic receptors. firsthope.co.ingpatindia.com The SAR for phenylethylamines indicates that a hydroxyl group at the meta-position of the phenyl ring is a key determinant for α1-selectivity. firsthope.co.in In the compound , this hydroxyl group is replaced by an ethoxy group. While this modification may alter the binding affinity and potency compared to phenylephrine, the presence of an oxygen-containing substituent at this position suggests that interaction with α1-receptors is highly probable.

The small N-methyl substituent is another feature that typically favors α-receptor activity over β-receptor activity. gpatindia.comderangedphysiology.com Increasing the size of the N-alkyl group tends to shift selectivity towards β-receptors. gpatindia.com Therefore, the N-methyl group in this compound reinforces the expectation of primary α-adrenergic engagement. The absence of a hydroxyl group at the 4-position of the phenyl ring significantly reduces its potential for β-adrenergic activity, a characteristic also observed in phenylephrine. uobasrah.edu.iq

Table 1: Predicted Adrenergic Receptor Binding Profile

| Receptor Subtype | Predicted Affinity | Predicted Activity | Basis for Prediction |

|---|---|---|---|

| α1 | High | Agonist | Structural similarity to phenylephrine; meta-position substitution on phenyl ring. firsthope.co.ingpatindia.com |

| α2 | Moderate to Low | Agonist/Partial Agonist | Phenylethylamine scaffold; N-methyl group may confer some α2 activity. gpatindia.com |

| β1 | Low | Weak Agonist/Antagonist | Lack of 4-hydroxy group on phenyl ring. derangedphysiology.comuobasrah.edu.iq |

| β2 | Very Low/Negligible | Weak Agonist/Antagonist | Lack of 4-hydroxy group on phenyl ring; small N-substituent. gpatindia.comuobasrah.edu.iq |

Note: This table is predictive and based on structure-activity relationships. Experimental data for this compound is not available in the cited sources.

The phenylethylamine scaffold is a common feature in some serotonergic compounds. However, high affinity for serotonin (B10506) receptors, particularly the 5-HT2A receptor, is often associated with specific substitutions, such as methoxy (B1213986) groups at the 2- and 5-positions of the phenyl ring and, notably, larger N-benzyl substitutions. Given that this compound lacks these specific features, it is unlikely to have a high affinity for serotonergic receptors. Any interaction is expected to be significantly lower than its engagement with the adrenergic system.

Similarly, while phenylethylamine is the parent structure of dopamine (B1211576), significant activity at dopaminergic receptors typically requires hydroxyl groups at the 3- and 4-positions of the phenyl ring (a catechol moiety). As this compound lacks this catechol group, it is not predicted to have a significant direct interaction with dopaminergic receptors.

There is no structural basis to suggest significant direct interactions with other major neurotransmitter systems, such as the cholinergic, histaminergic, or GABAergic systems, based on the current understanding of the SAR of phenylethylamines.

Enzymatic Inhibition and Activation Mechanisms

Currently, there is no scientific literature available to suggest that this compound or structurally similar phenylethylamines are direct modulators of kinase activity. The primary mechanism of action for this class of compounds is generally understood to be through receptor binding rather than direct enzyme inhibition or activation.

Based on a comprehensive search of available scientific literature, there is currently no public information regarding the pharmacological spectrum and mechanistic elucidation of the chemical compound this compound.

Specifically, no research findings, data, or discussions could be retrieved for the following areas of investigation as requested:

Intracellular Signaling Pathway Perturbations (e.g., Ca2+ Homeostasis):There are no findings on how this compound may perturb intracellular signaling pathways or affect calcium homeostasis.

Therefore, the requested article cannot be generated due to the absence of scientific research and data on the specified pharmacological properties of this compound.

Structure Activity Relationship Sar Studies of 1 3 Ethoxy Phenyl 2 Methylamino Ethanol and Its Analogues

Impact of Aromatic Substituents on Biological Activity

The nature and position of substituents on the phenyl ring of phenylethanolamines play a pivotal role in determining their affinity and selectivity for different adrenergic receptor subtypes (α and β). For 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol, the ethoxy group at the meta-position is a key determinant of its activity.

Role of Ethoxy Group Modifications

The 3-ethoxy group in this compound is analogous to the 3-hydroxy group in the well-known adrenergic agonist etilefrine (B194583). The hydroxyl group in phenylethanolamines is known to be important for receptor interaction, often forming hydrogen bonds with the receptor's binding site. The replacement of the hydroxyl with an ethoxy group modifies the electronic and steric properties of the molecule.

While direct studies on a series of alkoxy modifications at the 3-position for this specific compound are not extensively documented, general principles from related phenylethanolamines suggest that the size and nature of the alkoxy group can influence potency and selectivity. For instance, increasing the bulk of the alkoxy group could potentially hinder the optimal binding of the molecule to the receptor, thereby reducing its activity. Conversely, the increased lipophilicity provided by the ethoxy group compared to a hydroxyl group might influence its pharmacokinetic properties, such as absorption and distribution.

The metabolic stability of the compound is also affected by this substitution. Phenolic hydroxyl groups are susceptible to conjugation, which is a major metabolic pathway for catecholamines and related compounds. The ethoxy group in this compound is less prone to this type of metabolism, which could lead to a longer duration of action compared to its 3-hydroxy counterpart. nih.gov

A hypothetical series of 3-alkoxy-phenylethanolamine derivatives could be synthesized to explore these relationships further. A data table illustrating the expected trend in activity based on the size of the alkoxy group is presented below.

| R (at 3-position) | Expected Relative Activity | Rationale |

| -OH | High | Forms key hydrogen bonds with the receptor. |

| -OCH3 (Methoxy) | Moderate to High | Maintains some hydrogen bond accepting capability and has increased lipophilicity. |

| -OCH2CH3 (Ethoxy) | Moderate | Increased steric bulk may slightly reduce binding affinity compared to methoxy (B1213986). |

| -O(CH2)2CH3 (Propoxy) | Lower | Further increase in steric hindrance likely to decrease receptor interaction. |

Influence of Methylamino Group Derivatizations

The N-methyl group in this compound is a critical determinant of its selectivity for adrenergic receptor subtypes. Generally, in the phenylethanolamine class, the size of the alkyl substituent on the nitrogen atom influences the ratio of α- to β-adrenergic activity. uobasrah.edu.iq

Primary and Secondary Amines: Primary and secondary amines generally exhibit good adrenergic activity.

Increasing Alkyl Size: As the size of the N-alkyl substituent increases, α-agonist activity tends to decrease, while β-agonist activity often increases. For example, norepinephrine (B1679862) (primary amine) has strong α-agonist effects, while isoproterenol (B85558) (N-isopropyl group) is a potent β-agonist with little α-activity.

In the case of this compound, the N-methyl group confers a mixed α- and β-adrenergic agonist profile, similar to epinephrine (B1671497). Modifying this group would be expected to alter this profile.

| N-Substituent | Expected Receptor Selectivity |

| -H (primary amine) | Increased α-activity |

| -CH3 (methyl) | Mixed α- and β-activity |

| -CH(CH3)2 (isopropyl) | Predominantly β-activity |

| -C(CH3)3 (tert-butyl) | Increased β2-selectivity |

These structure-activity relationships highlight the importance of the N-substituent in fine-tuning the pharmacological properties of phenylethanolamines.

Effects of Substitutions on Phenyl Ring Positions

The substitution pattern on the phenyl ring is crucial for adrenergic activity. The presence of substituents at the meta (3-) and para (4-) positions is particularly important for high potency.

3-Position Substituents: As seen with the ethoxy group, a substituent at the 3-position is generally required for significant activity. In many adrenergic agonists, a hydroxyl group at this position is optimal.

4-Position Substituents: A hydroxyl group at the 4-position, in conjunction with a 3-hydroxyl group (a catechol moiety), is characteristic of potent, non-selective adrenergic agonists like norepinephrine and epinephrine.

Other Positions: Substitution at the ortho (2-) or other positions on the phenyl ring generally leads to a decrease in activity, likely due to steric hindrance that prevents proper binding to the receptor.

Studies on related phenylethanolamines have shown that introducing various substituents at the meta and para positions can modulate activity and selectivity. For instance, the introduction of a fluoro group at the meta position of octopamine (B1677172) (a p-hydroxyphenylethanolamine) was found to improve its affinity for α-adrenergic receptors. nih.gov

Stereochemical Influence on Pharmacological Efficacy

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group. Therefore, it exists as a pair of enantiomers, (R)- and (S)-1-(3-Ethoxy-phenyl)-2-methylamino-ethanol. The stereochemistry of this chiral center is a critical factor in the pharmacological activity of phenylethanolamines.

For most direct-acting sympathomimetic amines, the (R)-enantiomer (levorotatory) is significantly more potent than the (S)-enantiomer (dextrorotatory). pioneerpublisher.com This stereoselectivity arises from the three-point interaction model of the drug with the adrenergic receptor, where the hydroxyl group, the aromatic ring, and the amino group must have a specific spatial arrangement to bind effectively to the chiral receptor site. The (R)-configuration allows for the optimal orientation of these three key functional groups for interaction with the corresponding binding sites on the adrenergic receptor.

The difference in potency between the enantiomers can be substantial, often with the less active isomer being several orders of magnitude weaker. This highlights the importance of using the pure, active enantiomer in therapeutic applications to maximize efficacy and minimize potential off-target effects from the less active isomer.

Conformational Analysis and Molecular Recognition

The biological activity of this compound is dependent on its ability to adopt a specific three-dimensional conformation that is complementary to the binding site of the adrenergic receptor. Conformational analysis aims to identify the low-energy, stable conformations of the molecule that are likely to be biologically active.

The flexible side chain of phenylethanolamines allows for rotation around the C-C and C-N bonds, leading to a variety of possible conformations. The preferred conformation for receptor binding is believed to be a staggered arrangement where the aromatic ring and the amino group are in a trans orientation. This extended conformation allows for the necessary interactions with the receptor.

Molecular recognition involves the specific binding of the drug molecule to the receptor. This is governed by a combination of intermolecular forces, including:

Ionic Bonding: The protonated amino group forms an ionic bond with a negatively charged amino acid residue (e.g., aspartate) in the receptor.

Hydrogen Bonding: The hydroxyl group on the side chain and potentially the ether oxygen of the ethoxy group can act as hydrogen bond acceptors or donors with appropriate residues in the receptor.

Van der Waals Forces: The phenyl ring engages in hydrophobic and van der Waals interactions with aromatic or aliphatic amino acid residues in a hydrophobic pocket of the receptor.

The precise nature of these interactions determines the affinity and efficacy of the compound.

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry has become an invaluable tool in understanding the SAR of drug molecules, including phenylethanolamines. Various computational methods can be employed to complement experimental studies.

Molecular Docking: This technique predicts the preferred binding orientation of a ligand to a receptor of known three-dimensional structure. Docking studies can help to visualize the interactions between this compound and adrenergic receptor models, providing insights into the structural basis for its activity and selectivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By analyzing a set of analogues of this compound with known activities, a QSAR model could be developed to predict the activity of new, unsynthesized derivatives.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the study of the conformational changes and the stability of the interactions. This can provide a more realistic picture of the binding process than static docking models.

These computational approaches can guide the rational design of new analogues with improved pharmacological profiles, reducing the need for extensive and costly synthesis and testing of numerous compounds.

Preclinical Research and Therapeutic Potential of 1 3 Ethoxy Phenyl 2 Methylamino Ethanol

Anti-Cancer Research Applications

There is no publicly available information on the anti-cancer properties of 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol.

In Vitro Cytotoxicity and Cell Line Studies

No studies detailing the in vitro cytotoxic effects of this compound on any cancer cell lines have been found in the public domain. Consequently, no data tables of IC50 values or other measures of cytotoxicity can be provided.

Mechanisms of Anti-proliferative Action

As there are no foundational cytotoxicity studies, there is also a complete absence of research into the potential mechanisms of anti-proliferative action for this compound. There is no evidence to suggest its involvement in tubulin polymerization inhibition, apoptosis induction, or any other anti-cancer mechanism.

Potential for Overcoming Multidrug Resistance (MDR)

The scientific literature contains no studies investigating the potential of this compound to overcome multidrug resistance in cancer cells.

In Vivo Efficacy in Xenograft Models

No preclinical studies using xenograft models to evaluate the in vivo efficacy of this compound have been published.

Neuropharmacological Investigations

Similar to the lack of anti-cancer research, there is no available data on the neuropharmacological properties of this compound.

Antidepressant Activity Assessment

No published studies have assessed the potential antidepressant activity of this compound in any preclinical models.

Neuroprotective Efficacy Evaluation

There is currently no available scientific literature detailing the evaluation of this compound for neuroprotective efficacy. Searches for studies investigating its potential to protect neurons from damage or degeneration yielded no relevant results.

Applications in Neurodegenerative Disease Models

Consistent with the lack of neuroprotection data, there is no evidence of this compound being tested in preclinical models of neurodegenerative diseases such as Alzheimer's, Parkinson's, or Huntington's disease.

Anti-infective Research (Antimicrobial, Antiviral, Antifungal)

Broad-Spectrum Efficacy Studies

A comprehensive review of scientific databases did not uncover any studies examining the broad-spectrum anti-infective efficacy of this compound. There is no published data on its activity against various strains of bacteria, viruses, or fungi.

Mechanisms of Antimicrobial Action

Given the absence of efficacy studies, there is consequently no research available on the potential mechanisms of antimicrobial action for this compound.

Anti-inflammatory and Analgesic Potential

Preclinical data on the anti-inflammatory and analgesic properties of this compound is not present in the public domain. There are no available studies that have investigated its potential to reduce inflammation or alleviate pain in animal models.

Emerging Therapeutic Areas and Future Directions

Due to the foundational gap in preclinical research, there are no identified emerging therapeutic areas or established future directions for the clinical development of this compound. The absence of primary research data precludes any informed discussion of its potential future applications.

Metabolic Fate and Pharmacokinetic Considerations in Research Settings

In Vitro Metabolic Stability Studies (e.g., Liver Microsomal Assays)

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo hepatic clearance of a compound. nuvisan.com These assays typically utilize liver microsomes or hepatocytes to determine the rate at which a compound is metabolized. nuvisan.com For a compound like 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol, liver microsomal assays would provide initial data on its intrinsic clearance.

The stability of a compound in these assays is influenced by its chemical structure. The ethoxy group on the phenyl ring and the methylamino-ethanol side chain are potential sites for metabolic reactions. The rate of metabolism in liver microsomes, which contain a high concentration of drug-metabolizing enzymes, can be used to classify the compound's expected hepatic clearance in vivo.

Table 1: Illustrative In Vitro Metabolic Stability Data for a Hypothetical Phenylethanolamine Compound

| Parameter | Value | Interpretation |

| Half-life (t½) in Human Liver Microsomes | 45 min | Moderate Stability |

| Intrinsic Clearance (CLint) | 30 µL/min/mg protein | Moderate Clearance |

Note: This data is hypothetical and serves as an example of typical results from such an assay.

Identification of Key Metabolites

The biotransformation of this compound would likely involve several metabolic pathways, leading to the formation of various metabolites. Based on the metabolism of similar phenylethanolamine derivatives, the following are potential key metabolic transformations:

O-de-ethylation: The ethoxy group is a likely site for O-dealkylation, resulting in the formation of the corresponding phenol (B47542) metabolite, 1-(3-Hydroxy-phenyl)-2-methylamino-ethanol.

N-demethylation: The N-methyl group can be removed to yield the primary amine metabolite, 1-(3-Ethoxy-phenyl)-2-amino-ethanol.

Oxidative deamination: The primary amine, formed after N-demethylation, could undergo oxidative deamination to form an aldehyde, which would then be further oxidized to a carboxylic acid.

Hydroxylation: The phenyl ring could undergo aromatic hydroxylation at various positions.

Conjugation: The primary hydroxyl group on the ethanol (B145695) side chain and any newly formed phenolic hydroxyl groups are susceptible to conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble metabolites for excretion.

Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450)

The primary enzyme system responsible for the oxidative metabolism of many xenobiotics, including compounds with structures similar to this compound, is the Cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov Specific CYP isozymes likely involved in its metabolism include:

CYP2D6: This enzyme is well-known for metabolizing many basic drugs containing a nitrogen atom, and it is a probable candidate for the N-demethylation and potentially the O-de-ethylation of this compound.

Other CYPs: CYP1A2, CYP2C9, and CYP2C19 could also play minor roles in the biotransformation.

In addition to CYPs, other enzyme systems such as flavin-containing monooxygenases (FMOs) could be involved in the N-oxidation, and UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) would be responsible for the phase II conjugation reactions.

Plasma Protein Binding and Distribution Profiles in Experimental Models

The extent of plasma protein binding significantly influences the distribution and availability of a compound to its target sites and for metabolism and excretion. mdpi.com Compounds with a structure similar to this compound, containing a basic nitrogen and a lipophilic phenyl group, are expected to bind to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (B1211001) (AAG). mdpi.com

The degree of binding will affect the volume of distribution (Vd). A high degree of plasma protein binding would generally lead to a lower volume of distribution, confining the compound more to the vascular compartment. Conversely, low plasma protein binding would allow for greater distribution into tissues. In preclinical animal models, such as rats or mice, the distribution profile would be investigated using techniques like whole-body autoradiography with a radiolabeled version of the compound. This would reveal which tissues and organs have the highest accumulation of the compound and its metabolites.

Table 2: Predicted Plasma Protein Binding and Distribution Parameters

| Parameter | Predicted Value | Significance |

| Plasma Protein Binding (%) | 70-90% | Influences free drug concentration and clearance. |

| Volume of Distribution (Vd) | Moderate to High | Suggests distribution into tissues outside the plasma. |

Note: These values are predictions based on the general properties of similar chemical structures.

Excretion Pathways in Preclinical Species

The primary route of excretion for metabolites of phenylethanolamine derivatives is typically through the kidneys into the urine. nih.gov Following biotransformation in the liver to more polar and water-soluble metabolites (e.g., glucuronide and sulfate (B86663) conjugates), these products are transported via the bloodstream to the kidneys for filtration and active secretion into the urine. nih.gov

A smaller portion of the compound and its metabolites might be excreted through the feces, particularly for less polar metabolites or if the compound undergoes enterohepatic circulation. In preclinical species, the excretion pathways are determined by conducting mass balance studies using a radiolabeled form of the compound. Urine and feces are collected over a period of time to quantify the amount of radioactivity excreted by each route.

Toxicological Profiles and Safety Assessment Methodologies in Preclinical Research

Predictive Toxicology and In Silico ModelingWhile in silico methods like Quantitative Structure-Activity Relationship (QSAR) are used to predict the potential toxicity of chemicals, no specific predictive models or their results for 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol were found in the reviewed literature.mdpi.comnih.govnih.govresearchgate.netupf.eduThe development of such models requires substantial existing data, which appears to be lacking for this compound.

Due to the absence of specific research data for this compound across these critical toxicological endpoints, a scientifically accurate and informative article that adheres to the requested structure cannot be generated.

Analytical Methods for Research and Characterization of 1 3 Ethoxy Phenyl 2 Methylamino Ethanol

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. While specific experimental data for this compound is not widely published, theoretical chemical shifts can be predicted based on the analysis of structurally similar compounds.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the various protons in the molecule. The aromatic protons on the 3-ethoxyphenyl group would appear as a complex multiplet pattern in the aromatic region (typically δ 6.7-7.3 ppm). The ethoxy group would exhibit a triplet for the methyl protons (around δ 1.4 ppm) and a quartet for the methylene (B1212753) protons (around δ 4.0 ppm). The proton on the carbon bearing the hydroxyl group (the benzylic proton) would likely appear as a multiplet around δ 4.8-5.0 ppm. The protons of the methylamino group and the adjacent methylene group would also produce characteristic signals.

¹³C NMR: The carbon NMR spectrum would provide complementary information, with distinct peaks for each unique carbon atom. The carbons of the aromatic ring would resonate in the downfield region (δ 110-160 ppm). The carbon attached to the hydroxyl group would appear around δ 70-75 ppm. The carbons of the ethoxy group and the methylamino group would have characteristic shifts in the upfield region.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Aromatic C-O) | 159.1 |

| Aromatic CH | 129.8, 118.9, 113.5, 113.0 |

| Aromatic C (ipso) | 143.5 |

| CH-OH | 72.5 |

| O-CH₂ | 63.3 |

| N-CH₂ | 58.1 |

| N-CH₃ | 35.8 |

Note: These are predicted values and may differ from experimental results.

Mass Spectrometry (MS) for Structural Elucidation and Impurity Profiling

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for identifying potential impurities. The molecular formula of the compound is C₁₁H₁₇NO₂, corresponding to a molecular weight of 195.26 g/mol . In a typical mass spectrum, a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) would be observed at m/z 195 or 196, respectively.

Fragmentation patterns observed in the mass spectrum provide valuable structural information. Common fragmentation pathways for similar molecules involve cleavage of the bond between the carbon bearing the hydroxyl group and the adjacent carbon of the aminoethyl side chain. This would lead to the formation of characteristic fragment ions. For instance, a fragment corresponding to the ethoxybenzyl moiety could be observed. Impurity profiling by MS involves detecting ions with different mass-to-charge ratios, which can then be identified based on their fragmentation patterns and known synthetic pathways.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands for the hydroxyl, amine, ether, and aromatic functionalities.

Expected Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching, H-bonded | 3400-3200 (broad) |

| N-H (Secondary Amine) | Stretching | 3350-3310 (weak to medium) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Stretching | 3000-2850 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-O (Ether) | Stretching | 1260-1000 (strong) |

| C-O (Alcohol) | Stretching | 1260-1000 |

The presence of a broad band in the 3400-3200 cm⁻¹ region would be indicative of the hydroxyl group's O-H stretching, while the weaker N-H stretch of the secondary amine would also be present. Strong absorptions in the 1260-1000 cm⁻¹ range would confirm the presence of the C-O bonds of both the ether and alcohol groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is useful for quantitative analysis and for assessing the purity of this compound. The aromatic ring in the molecule is the primary chromophore that absorbs UV radiation. The ethoxy substituent on the phenyl ring is expected to cause a bathochromic shift (a shift to a longer wavelength) of the absorption maxima compared to an unsubstituted benzene (B151609) ring. The maximum absorbance wavelength (λmax) for this compound would likely be in the range of 270-280 nm. By creating a calibration curve of absorbance versus concentration, UV-Vis spectroscopy can be used to accurately determine the concentration of the compound in a solution. It can also be used to detect impurities that have different UV absorption profiles.

Chromatographic Separation and Quantification

Chromatographic techniques are indispensable for separating this compound from impurities and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and performing quantitative analysis of this compound. A reversed-phase HPLC method would be the most common approach.

In a typical setup, a C18 column would be used as the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The gradient or isocratic elution would be optimized to achieve good separation of the main compound from any related substances or degradation products.

Detection is typically performed using a UV detector set at the λmax of the compound (around 270-280 nm). The retention time of the main peak serves to identify the compound, while the peak area is proportional to its concentration. Method validation according to ICH guidelines would be necessary to ensure the method is accurate, precise, linear, specific, and robust for its intended purpose of purity and quantitative analysis.

Illustrative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This method would allow for the separation and quantification of this compound, providing crucial data for quality control in a research or manufacturing setting.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and well-established analytical method for the separation, identification, and quantification of volatile and semi-volatile compounds. nih.gov In the context of metabolomics, GC-MS is ideal for profiling small molecule metabolites (<650 Daltons) such as organic acids, amino acids, sugars, and alcohols that result from the biotransformation of a parent compound. nih.gov The analysis of ethanolamine (B43304) compounds and their derivatives, such as this compound, can be challenging due to their low volatility and tendency for chromatographic peak tailing. phenomenex.com

The analytical workflow typically begins with the extraction of metabolites from a biological matrix (e.g., plasma, urine, or tissue homogenate). To enhance volatility and improve chromatographic separation, extracted analytes often undergo a chemical derivatization step. nih.gov This process modifies the chemical structure of the metabolites, for instance, by replacing active hydrogen atoms with less polar functional groups, making them more suitable for GC analysis.

Following derivatization, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation of metabolites is based on their differential partitioning between the stationary phase of the column and the mobile gas phase. As individual metabolites elute from the column, they enter the mass spectrometer, which serves as the detector. The mass spectrometer ionizes the eluting compounds, separates the resulting ions based on their mass-to-charge ratio (m/z), and records their relative abundance. nih.gov The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the structural elucidation and confident identification of the metabolite. hmdb.ca While specific metabolic studies on this compound are not widely published, the analysis of its close structural analog, phenylephrine (B352888), provides a relevant precedent for the expected methodology. researchgate.netijmtlm.org

| Parameter | Typical Value/Setting |

|---|---|

| GC Column | ZB-5MSplus or equivalent (e.g., 5% diphenyl / 95% dimethyl polysiloxane) |

| Carrier Gas | Helium |

| Injection Mode | Splitless or High Split |

| Temperature Program | Ramped oven temperature (e.g., 60°C to 300°C) |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detector | Quadrupole or Time-of-Flight (TOF) |

| Mass Scan Range | 50-600 m/z |

| Solvent Delay | Adjusted to avoid solvent front detection (e.g., ~5-6 min) |

Advanced Imaging Techniques for Biological Distribution (e.g., Positron Emission Tomography, Autoradiography)

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound is critical in drug development. Advanced imaging techniques provide non-invasive or high-resolution microscopic visualization of these processes in vivo or ex vivo.

Positron Emission Tomography (PET) is a non-invasive, functional imaging technique used to observe metabolic processes and the biodistribution of a drug in the body in real-time. wikipedia.org The technique relies on the administration of a biologically active molecule that has been labeled with a positron-emitting radioisotope, such as Carbon-11 or Fluorine-18, to form a radiotracer. researchgate.netnih.gov For this compound, this would involve synthesizing a version of the molecule where a stable atom is replaced with its radioactive counterpart.

Once the radiotracer is administered, it distributes throughout the body and accumulates in various tissues. nih.gov As the radioisotope decays, it emits positrons that annihilate with nearby electrons, producing two gamma rays that travel in opposite directions. nih.gov The PET scanner detects these gamma rays, and a computer algorithm reconstructs a three-dimensional image showing the location and concentration of the radiotracer in the body. nih.gov This allows researchers to quantitatively measure the drug's uptake in specific organs, such as the brain, and determine its ability to cross the blood-brain barrier (BBB). acs.orgnih.gov PET studies are invaluable for assessing target engagement and the relationship between plasma concentration and receptor occupancy. nih.govnih.gov

Autoradiography is a technique that provides high-resolution images of the distribution of a radioactive substance within a tissue slice. wikipedia.org Unlike PET, which is typically performed in vivo, autoradiography is an ex vivo method. fz-juelich.de In a typical experiment, tissue sections from an animal administered a radiolabeled compound are thinly sliced and apposed to a photographic film or emulsion. wikipedia.orgfz-juelich.de The radioactive emissions from the compound expose the film, creating an image that maps the precise location of the drug or its bound receptors at a microscopic level. fz-juelich.de This technique is particularly useful for visualizing the distribution of adrenergic receptors, the likely targets of this compound, in tissues like the heart or brain. nih.govnih.gov

| Feature | Positron Emission Tomography (PET) | Autoradiography |

|---|---|---|

| Method Type | In vivo, functional imaging | Ex vivo / In vitro, high-resolution imaging |

| Information Provided | Quantitative, dynamic biodistribution of a drug in the whole body | Microscopic localization of a drug or its receptors in tissue sections |

| Resolution | Lower spatial resolution (~4-5 mm) | Higher spatial resolution (cellular/subcellular level) |

| Application | Assessing BBB penetration, target organ uptake, and receptor occupancy in living subjects | Mapping receptor density and precise drug binding sites within a specific tissue |

Chemoinformatics and In Silico Tools for Drug-Likeness and Predictive Modeling

In silico pharmacology utilizes computational models to predict the pharmacokinetic and pharmacodynamic properties of molecules before they are synthesized or tested experimentally. nih.gov These methods are crucial for prioritizing drug candidates by filtering out compounds with predicted undesirable ADMET profiles. nih.gov The concept of "drug-likeness" assesses whether a compound possesses the physicochemical properties and structural features consistent with known orally bioavailable drugs. scispace.comresearchgate.net

One of the most widely used guidelines is Lipinski's Rule of Five, a set of simple molecular descriptors that help predict poor absorption or permeation. scispace.com These rules state that a compound is more likely to be membrane permeable and easily absorbed if it has:

A molecular weight (MW) of ≤ 500 Daltons

An octanol-water partition coefficient (LogP) of ≤ 5

No more than 5 hydrogen bond donors (HBD)

No more than 10 hydrogen bond acceptors (HBA)

Beyond these simple rules, more sophisticated quantitative structure-activity relationship (QSAR) models and machine learning algorithms are used to predict a wide range of properties. nih.govnih.gov For this compound, key predictions would include its aqueous solubility, plasma protein binding, and, critically, its ability to penetrate the blood-brain barrier (BBB). thesai.orgnih.gov The polar surface area (PSA), which is the sum of surfaces of polar atoms in a molecule, is a key descriptor for predicting transport properties such as intestinal absorption and BBB penetration. nih.gov Online platforms and software can rapidly calculate these descriptors and provide a comprehensive ADMET risk profile for any given chemical structure. nih.gov

| Property / Descriptor | Predicted Value for this compound | Drug-Likeness Implication |

|---|---|---|

| Molecular Formula | C11H17NO2 | N/A |

| Molecular Weight | 195.26 g/mol | Favorable (Lipinski: ≤ 500) |

| LogP (Octanol/Water Partition) | 1.68 | Favorable (Lipinski: ≤ 5) |

| Hydrogen Bond Donors | 2 | Favorable (Lipinski: ≤ 5) |

| Hydrogen Bond Acceptors | 3 | Favorable (Lipinski: ≤ 10) |

| Polar Surface Area (PSA) | 41.49 Ų | Indicates good potential for BBB penetration |

| Lipinski's Rule of Five Violations | 0 | High probability of good oral bioavailability |

*Predicted values are generated using computational models and may vary slightly between different software packages.

Conclusion and Future Research Perspectives

Synthesis and Optimization Challenges

The synthesis of phenylethanolamines is well-documented, and these methods can be adapted for 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol. researchgate.netresearchgate.netyoutube.com A common strategy begins with a substituted aromatic precursor, such as 3-ethoxybenzaldehyde (B1676413) or 3-hydroxyacetophenone. researchgate.netyoutube.com However, the synthesis of this specific ethoxy-substituted compound presents several challenges that require careful optimization.

Key Synthetic Challenges:

Stereoselectivity: The biological activity of phenylethanolamines is highly dependent on their stereochemistry. nih.gov The hydroxyl group on the beta-carbon of the ethanolamine (B43304) side chain creates a chiral center. It is crucial to develop synthetic routes that yield the desired enantiomer with high purity, as different enantiomers can have varied pharmacological effects and potencies. youtube.com Asymmetric synthesis, potentially using chiral catalysts or auxiliaries, is a key area for optimization. researchgate.net

Reaction Conditions: The conditions for each synthetic step, including solvent, temperature, and catalyst, must be carefully optimized to maximize yield and minimize the formation of impurities. For instance, the reduction of an intermediate ketone to the corresponding alcohol needs to be efficient and stereoselective. researchgate.net

Future research in this area should focus on developing more efficient, cost-effective, and stereoselective synthetic routes. This could involve exploring novel catalysts, enzymatic transformations, and continuous flow processes to improve yield, purity, and scalability.

Comprehensive Pharmacological Characterization Needs

While a 1974 study investigated the pharmacological effects and absorption of ethylphenylephrine in different dosage forms, a comprehensive modern characterization is lacking. nih.gov To fully understand its potential therapeutic applications, a detailed pharmacological profile is necessary.

Areas Requiring Further Investigation:

Receptor Binding and Functional Assays: The primary mechanism of action for sympathomimetic amines is their interaction with adrenergic receptors. wikipedia.orgmhmedical.com It is essential to determine the binding affinities and functional activities of this compound at various adrenergic receptor subtypes (α1, α2, β1, β2, β3). nih.gov This would clarify whether it acts as a full or partial agonist, or an antagonist, and reveal its receptor selectivity profile. wikipedia.org

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the structure of this compound affect its activity is needed. nih.govbiomolther.orgbiomolther.org For phenylethanolamines, the nature and position of substituents on the phenyl ring and the amino group are known to significantly influence their potency and selectivity. youtube.com Understanding the SAR for this compound would guide the design of new analogs with improved pharmacological properties.

In Vivo Pharmacology: The systemic effects of the compound need to be thoroughly evaluated in animal models. This includes its impact on the cardiovascular system (blood pressure, heart rate), respiratory system, and central nervous system. nih.gov

The following table outlines the key pharmacological data that needs to be generated for a comprehensive characterization:

| Pharmacological Parameter | Methods | Purpose |

| Receptor Affinity | Radioligand binding assays | To determine the binding strength to adrenergic receptor subtypes. |

| Functional Activity | In vitro functional assays (e.g., calcium mobilization, cAMP accumulation) | To determine if the compound is an agonist or antagonist and its potency. |

| Cardiovascular Effects | In vivo monitoring of blood pressure and heart rate in animal models | To assess the impact on the cardiovascular system. |

| Respiratory Effects | Measurement of airway resistance and compliance | To evaluate potential bronchodilatory or bronchoconstrictive effects. |

| Central Nervous System Effects | Behavioral studies in animal models | To identify any stimulant or other CNS activities. |

Advanced Preclinical Model Development

To accurately predict the potential effects of this compound in humans, the use of advanced and relevant preclinical models is crucial.

In Vitro Models: Isolated tissues and organs, such as blood vessels (e.g., aorta) and respiratory smooth muscle, can be used to study the direct effects of the compound on specific physiological systems. nih.gov Cell-based assays using cells genetically engineered to express specific human adrenergic receptor subtypes are also valuable for detailed mechanistic studies. nih.gov

In Vivo Models: Standard in vivo models, such as anesthetized rodents, are used to assess the acute cardiovascular effects of sympathomimetic drugs. nih.gov For studying venoconstriction, the dorsal hand vein technique in human volunteers has been used for other alpha-adrenergic agonists. nih.gov More sophisticated models, including telemetry in conscious, freely moving animals, can provide more accurate data on the long-term effects of the compound on cardiovascular parameters.

Genetically Modified Models: The use of transgenic animals, such as knockout mice lacking specific adrenergic receptor subtypes, can be instrumental in dissecting the precise molecular targets responsible for the observed pharmacological effects of the compound. semanticscholar.org

The table below summarizes some relevant preclinical models:

| Model Type | Specific Model | Application |

| In Vitro | Isolated rabbit jejunum | To study effects on smooth muscle and beta-adrenergic receptors. nih.gov |

| Isolated aorta preparations | To assess vasoconstrictor or vasodilator properties. nih.gov | |

| In Vivo | Anesthetized rat/dog models | To measure acute changes in blood pressure and heart rate. nih.gov |

| Dorsal hand vein in humans | To study in vivo venoconstriction mediated by alpha-adrenergic receptors. nih.gov | |

| Genetically Modified | Adrenergic receptor knockout mice | To identify the specific receptor subtypes mediating the compound's effects. semanticscholar.org |

Translation from Basic Research to Applied Studies

The translation of promising basic research findings into clinical applications is a complex and challenging process. For this compound, this would involve several key stages.

Pharmacokinetics and Metabolism: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is essential. Studies are needed to identify the metabolic pathways and the enzymes involved, as well as the pharmacokinetic parameters such as half-life and bioavailability.

Toxicology: A comprehensive toxicological evaluation is required to assess the safety of the compound. This includes acute and chronic toxicity studies in animal models to identify any potential adverse effects and to determine a safe therapeutic window. nih.gov

Formulation Development: The development of a stable and effective formulation is critical for its potential clinical use. The 1974 study on ethylphenylephrine in different dosage forms (capsules and tablets) provides an early example of this process. nih.gov Modern formulation strategies could explore controlled-release preparations to optimize the therapeutic effect and minimize potential side effects.

Interdisciplinary Approaches in Chemical Biology and Medicinal Chemistry

The further development of this compound and related compounds would greatly benefit from an interdisciplinary approach that combines medicinal chemistry, chemical biology, and computational methods. acs.org

Computational Modeling: Molecular modeling and docking studies can provide insights into the binding mode of the compound at the atomic level within the adrenergic receptor binding pocket. This can help to explain its observed activity and guide the design of new analogs with enhanced affinity and selectivity.

Chemical Probes: The development of chemical probes based on the structure of this compound could be a valuable tool for studying the biology of adrenergic receptors. These probes could be used in techniques such as affinity chromatography and fluorescence microscopy.

Medicinal Chemistry and SAR: As previously mentioned, medicinal chemistry efforts are central to optimizing the properties of this compound. By synthesizing and testing a series of related molecules, researchers can build a detailed understanding of the structure-activity relationships, leading to the identification of candidates with superior therapeutic potential. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.